molecular formula C18H27NO3 B14489709 8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate CAS No. 64471-26-7

8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate

Cat. No.: B14489709
CAS No.: 64471-26-7
M. Wt: 305.4 g/mol
InChI Key: VFBVCMGOMRPOLG-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate is a complex organic compound that belongs to the class of tropane alkaloids.

Preparation Methods

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical tool for investigating biological pathways.

    Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate can be compared with other tropane alkaloids such as:

Properties

CAS No.

64471-26-7

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C18H27NO3/c1-3-12-18(21,13-6-4-5-7-13)17(20)22-16-11-9-14-8-10-15(16)19(14)2/h13-16,21H,4-11H2,1-2H3

InChI Key

VFBVCMGOMRPOLG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCCC1)(C(=O)OC2CCC3CCC2N3C)O

Origin of Product

United States

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